中消旋-2,3-二溴琥珀酸

描述

Meso-2,3-dibromosuccinic acid is a dibrominated derivative of succinic acid, which is a dicarboxylic acid. While the provided papers do not directly discuss meso-2,3-dibromosuccinic acid, they do provide information on closely related compounds, such as meso-2,3-dimercaptosuccinic acid (DMSA), which is known for its metal chelating properties, particularly in the treatment of lead poisoning . Another study discusses the reaction of dimethyl meso-2,3-dibromosuccinate with α-methylbenzylamine, leading to the formation of Schiff bases and trans-aziridine, which are intermediates in the synthesis of optically active aspartic acid .

Synthesis Analysis

The synthesis of related compounds involves the reaction of dibromosuccinate derivatives with various amines. For instance, the reaction between dimethyl meso-2,3-dibromosuccinate and α-methylbenzylamine results in the formation of Schiff bases and trans-aziridine, which are further processed to produce optically active aspartic acid . This indicates that meso-2,3-dibromosuccinic acid could potentially be used as a starting material for the synthesis of biologically relevant molecules.

Molecular Structure Analysis

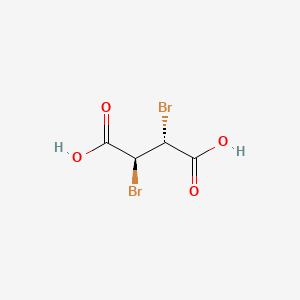

The molecular structure of meso-2,3-dibromosuccinic acid would consist of a four-carbon chain with carboxylic acid groups at each end and bromine atoms attached to the second and third carbon atoms. The related compound, meso-2,3-dimercaptosuccinic acid, has been shown to chelate metals through coordination with sulfur and oxygen atoms . The presence of bromine atoms in meso-2,3-dibromosuccinic acid would likely influence its reactivity and the types of reactions it can participate in.

Chemical Reactions Analysis

The chemical reactions involving meso-2,3-dibromosuccinic acid derivatives are diverse. For example, the formation of Schiff bases from dimethyl meso-2,3-dibromosuccinate indicates that these compounds can engage in nucleophilic substitution reactions with amines . Additionally, the chelating ability of meso-2,3-dimercaptosuccinic acid suggests that the dibromosuccinic acid derivatives could also form complexes with metal ions, although the specific chemistry would depend on the nature of the substituents and the metal ions involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of meso-2,3-dibromosuccinic acid would be influenced by its dibrominated and dicarboxylic acid structure. The presence of bromine would make the compound relatively dense and possibly reactive towards nucleophiles. The carboxylic acid groups would confer solubility in polar solvents and the ability to donate protons, making the compound acidic. The related meso-2,3-dimercaptosuccinic acid has been characterized by its acid dissociation constants and the formation constants of its metal chelates, which are important for understanding its behavior in biological systems . Similar studies on meso-2,3-dibromosuccinic acid would be necessary to fully understand its properties.

科学研究应用

金属氧连接性的合成在Cu(II)配合物中

中消旋-2,3-二溴琥珀酸已被用于Cu(II)配合物中金属氧连接性的合成 . 已合成两种这样的配合物:[Cu3(H2O)2(μ3–OH)2(μ2–OAc)2(DBrS)]⋅4H2O和Cu3(H2O)4(DBrS)2⋅4H2O . 这些配合物已被用于研究磁性,表明相邻Cu(II)离子之间存在反铁磁耦合相互作用 .

有机合成

中消旋-2,3-二溴琥珀酸用于有机合成 . 它可以作为各种化学反应的试剂来合成不同的有机化合物 .

医药中间体

中消旋-2,3-二溴琥珀酸用作医药中间体 . 它可以用于合成各种医药化合物 .

生化试剂

中消旋-2,3-二溴琥珀酸用作生化试剂 . 它可以用于各种生化分析和实验 .

脂类衍生物

中消旋-2,3-二溴琥珀酸用于合成脂类衍生物 . 它可以用于合成各种脂类化合物 .

实验室化学品

安全和危害

作用机制

Target of Action

Meso-2,3-Dibromosuccinic acid is a chemical compound used in organic synthesis and as a pharmaceutical intermediate . .

Mode of Action

It’s important to note that the compound’s interaction with its targets would depend on the specific context of its use, such as the type of reaction it’s involved in or the type of pharmaceutical it’s used to synthesize .

Biochemical Pathways

As a reagent in organic synthesis, it likely participates in various reactions that lead to the formation of different products .

Pharmacokinetics

The compound is soluble in alcohol and ether, and slightly soluble in water and methenyl chloride . This suggests that its bioavailability could be influenced by these solvents.

Result of Action

The molecular and cellular effects of meso-2,3-Dibromosuccinic acid’s action would depend on its specific use. As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds and structures .

Action Environment

Meso-2,3-Dibromosuccinic acid should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, spray, or vapors . It’s also recommended to avoid contact with skin and eyes, and to wear personal protective equipment . These precautions suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as ventilation and protective measures.

属性

IUPAC Name |

(2S,3R)-2,3-dibromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWGRXKOBIVTFA-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031404 | |

| Record name | meso-2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

608-36-6, 1114-00-7 | |

| Record name | rel-(2R,3S)-2,3-Dibromobutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromosuccinic acid, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meso-2,3-dibromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dibromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dibrombernsteins�ure, meso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMOSUCCINIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2II9UGQ9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the crystal structure of meso-2,3-dibromosuccinic acid and how does it compare to similar compounds?

A1: meso-2,3-Dibromosuccinic acid (C4H3BrO4) crystallizes in a structure isomorphous to chloromaleic acid []. This means they share the same crystal system and space group, indicating similar molecular packing arrangements. Within the crystal, two symmetry-independent O–H⋯O hydrogen bonds connect the molecules into layers parallel to the bc plane []. Interestingly, the molecule possesses two distinct carboxyl groups: one with delocalized C—O bonds lying almost coplanar with the olefinic bond plane (dihedral angle of 15.08°), and another with a localized C=O bond forming a 99.6° dihedral angle with the C=C bond plane [].

Q2: Can meso-2,3-dibromosuccinic acid be used to synthesize metal-organic frameworks, and if so, what are their potential applications?

A2: Yes, meso-2,3-dibromosuccinic acid (H2DBrS) can react with metal ions to create intriguing metal-organic frameworks (MOFs). For example, reacting it with CuCl2·2H2O and thiourea generates a one-dimensional supramolecular framework, [Cu2(TU)4 · (TAA)4]n []. This structure consists of infinite chains of copper ions bridged by thiourea molecules, surrounded by negatively charged hydrogen-bond tubes formed by 2-(2-imino-4-oxo-5-thiazolidinylidene)acetic anion (TAA) []. These MOFs demonstrate supramolecular selectivity, favoring the incorporation of specific isomers of TAA, as determined through quantum chemical calculations []. This selectivity makes them promising candidates for applications like separation, sensing, and catalysis.

Q3: How can meso-2,3-dibromosuccinic acid be employed in polymer chemistry?

A3: meso-2,3-Dibromosuccinic acid can serve as a valuable building block in synthesizing complex polymers. Specifically, its derivative, meso-2,3-dibromosuccinic acid acetate/diethylene glycol, can be used as a macroinitiator in a combined atom transfer radical polymerization (ATRP) and living anionic polymerization strategy []. This approach has been successfully utilized to create an amphiphilic block copolymer with a three-dimensional, "E-shaped" architecture []. This methodology highlights the potential of meso-2,3-dibromosuccinic acid derivatives for crafting well-defined polymers with controlled architectures for advanced material applications.

Q4: Beyond copper, have complexes of meso-2,3-dibromosuccinic acid with other metals been explored?

A4: Yes, researchers have investigated complexes of meso-2,3-dibromosuccinic acid (H2DBrS) with other transition metals. Specifically, studies have explored its coordination chemistry with cobalt, resulting in the formation of new 1D metal-organic coordination polymers []. These investigations provide valuable insights into the versatility of H2DBrS as a ligand in coordination chemistry, expanding the potential applications of its metal complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)